

Comparing the effects of (2R)- and (2S)-Octyl-alpha-hydroxyglutarate

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Compound of Interest

Compound Name: (2R)-Octyl-alpha-hydroxyglutarate

CAS No.: 1391194-67-4

Cat. No.: B570664

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Technical Comparison: (2R)- vs. (2S)-Octyl- α -Hydroxyglutarate

Executive Summary: The Enantiomer Divergence

While (2R)- and (2S)-2-hydroxyglutarate (2-HG) are chemically identical in mass and solubility, they exhibit distinct biological activities due to the chiral specificity of their protein targets.

- Octyl-(2R)-2-HG (D-isomer): Mimics the "oncometabolite" produced by mutant IDH1/2 enzymes. Its primary mechanism is the potent inhibition of TET DNA demethylases and JmJc histone demethylases, driving a hypermethylator phenotype and blocking cellular differentiation.
- Octyl-(2S)-2-HG (L-isomer): Mimics the metabolite produced under hypoxia or acidic pH. Its primary mechanism is the potent inhibition of EGLN prolyl hydroxylases, leading to the stabilization of HIF-1 α and modulation of T-cell fitness.

Crucial Experimental Note: Endogenous 2-HG is poorly cell-permeable. The Octyl-ester modification increases lipophilicity, allowing rapid membrane translocation. Once intracellular, ubiquitous esterases hydrolyze the octyl group, releasing the active polar 2-HG enantiomer.

Mechanistic Comparison & Target Specificity

The biological divergence stems from how each enantiomer fits into the active site of

-ketoglutarate (

-KG) dependent dioxygenases. Although both compete with

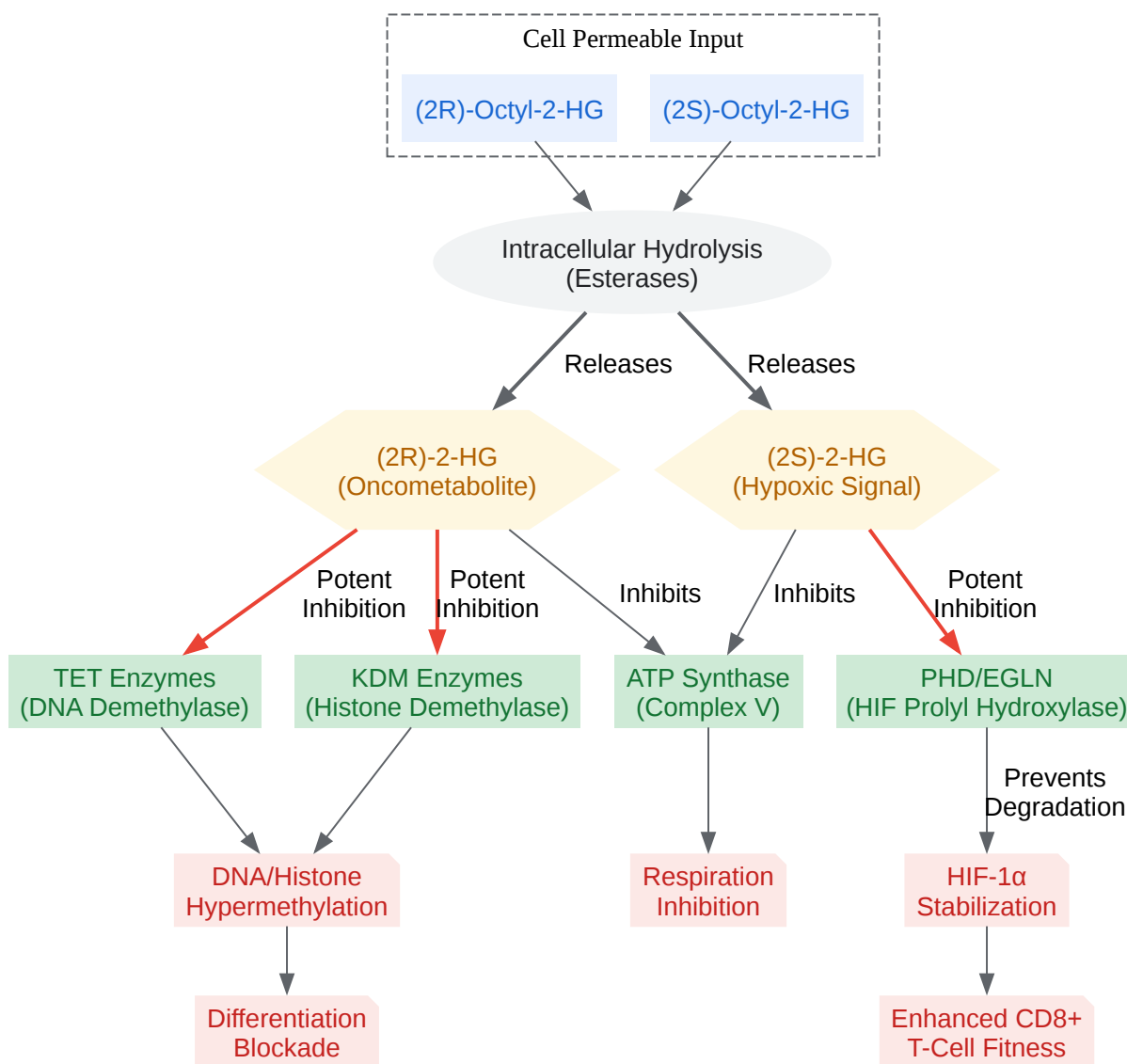
-KG, their binding affinities differ significantly across enzyme families.

Differential Inhibition Profile[1][2]

Target Family	Enzyme Function	(2R)-Octyl-2-HG Effect	(2S)-Octyl-2-HG Effect	Biological Outcome
TET Family	DNA Demethylation (5mC 5hmC)	Potent Inhibitor	Moderate/Weak Inhibitor	(2R) drives DNA hypermethylation (CIMP phenotype).
JmjC Domain	Histone Demethylation (e.g., KDM4C)	Potent Inhibitor	Moderate Inhibitor	(2R) increases repressive histone marks (e.g., H3K9me3), blocking differentiation.
EGLN / PHD	HIF-1 Degradation	Weak/No Effect	Potent Inhibitor	(2S) stabilizes HIF-1 under normoxia (Pseudo-hypoxia).
ATP Synthase	Mitochondrial ATP Production	Inhibitor	Inhibitor	Both enantiomers suppress ATP synthase and mTOR signaling (extends lifespan in <i>C. elegans</i>). ^[1]
FTO	RNA Demethylation ()	Inhibitor	Inhibitor	(2R) is heavily linked to hypermethylation in leukemia.

Pathway Visualization: The Chiral Bifurcation

The following diagram illustrates how the two enantiomers diverge in their signaling cascades.



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Caption: Divergent signaling pathways of 2-HG enantiomers. Red arrows indicate inhibition.

Experimental Performance & Data

Quantitative Inhibition Data (IC50 / % Inhibition)

Note: Values vary by assay conditions (buffer,

-KG concentration). These represent consensus trends from comparative studies (e.g., Xu et al., Koivunen et al.).

Enzyme Target	(2R)-2-HG Activity	(2S)-2-HG Activity	Notes
TET2	IC50: ~10-30 μ M	IC50: >100 μ M	(2R) is significantly more potent at physiological -KG levels.
KDM4C	98% Inhibition	90% Inhibition	Both inhibit, but (2R) consistently shows higher potency in methylation assays.
EGLN1 (PHD2)	IC50: >500 μ M	IC50: ~20-50 μ M	(2S) is the dominant HIF stabilizer.
FTO	IC50: ~20 μ M	IC50: ~20 μ M	Both inhibit FTO, but (2R) is the relevant context for IDH-mutant leukemia.

Cellular Response Validation

When treating cells (e.g., U87 glioblastoma, HeLa, or CD8+ T-cells) with 0.5 - 1.0 mM Octyl-ester:

- HIF-1 α Western Blot:
 - (2S)-Octyl-2-HG: Strong band appearance within 3-6 hours (comparable to DMOG or 1%).

- (2R)-Octyl-2-HG: Faint or no band (unless used at very high concentrations >2mM).
- 5-hmC Dot Blot (DNA Methylation):
 - (2R)-Octyl-2-HG: Significant reduction in 5-hmC signal after 48-72 hours (indicating TET inhibition).
 - (2S)-Octyl-2-HG: Minimal change in 5-hmC levels at equivalent concentrations.

Validated Experimental Protocol

Objective: To treat adherent cell lines with Octyl-2-HG to simulate oncometabolic or hypoxic signaling.

Reagents

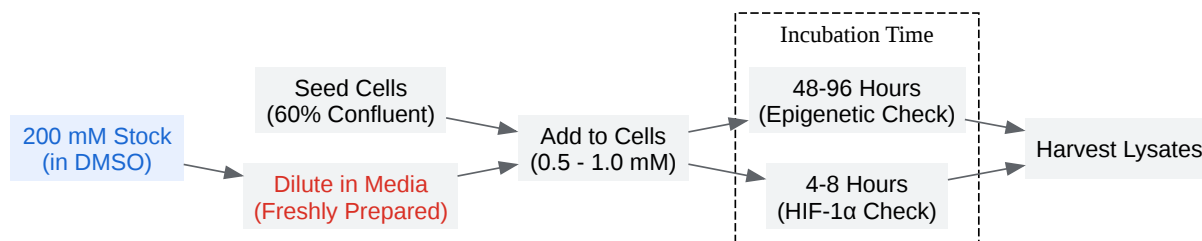
- (2R)-Octyl- α -hydroxyglutarate: (CAS: 1391194-67-4)[2][3]
- (2S)-Octyl- α -hydroxyglutarate: (CAS: 1391194-50-5)
- Solvent: DMSO (Stock concentration: 100 mM or 200 mM).
- Culture Media: DMEM or RPMI + 10% FBS.

Protocol Steps

- Stock Preparation:
 - Dissolve the lyophilized Octyl-2-HG solid in high-grade DMSO to create a 200 mM stock.
 - Critical: Aliquot into small volumes (e.g., 20 μ L) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles as the ester bond is moisture-sensitive.
- Cell Seeding:
 - Seed cells (e.g., 200,000 cells/well in a 6-well plate) and allow them to attach overnight (12-16 hours). Target 60-70% confluency at the time of treatment.
- Treatment (The "Pulse"):

- Dilute the stock directly into fresh, pre-warmed culture media to the final working concentration.
- Standard Screening Dose: 0.5 mM (500 μ M).
- Dose-Response Range: 0.1 mM to 2.0 mM.
- Note: Do not premix in media for long periods before adding to cells; the octyl ester can hydrolyze spontaneously in aqueous media (half-life ~hours to days depending on pH), reducing permeability.
- Incubation:
 - For HIF-1 α stabilization: Incubate for 4 to 8 hours. Harvest lysates immediately (keep cold to prevent HIF degradation).
 - For Epigenetic Changes (Methylation): Incubate for 48 to 96 hours.
 - Refeeding: For long incubations (>24h), replace media with fresh Octyl-2-HG containing media every 24 hours to maintain intracellular concentrations, as the compound is metabolized and hydrolyzed.
- Readout:
 - Perform Western Blot (HIF-1 α , H3K9me3) or Dot Blot (5-hmC).
 - Control: Use Octyl- α -KG or DMSO vehicle as a negative control to ensure effects are not due to the octyl tail or solvent.

Workflow Visualization



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Caption: Optimal workflow for Octyl-2-HG cell treatment.

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